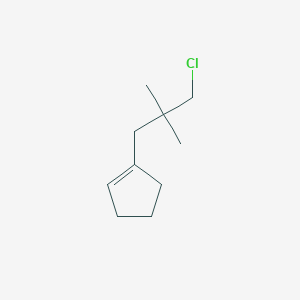
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene is an organic compound with the molecular formula C₁₀H₁₇Cl It is a cyclopentene derivative that features a chloro-substituted dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene typically involves the reaction of cyclopentene with 3-chloro-2,2-dimethylpropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and yields. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloro group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of 1-(2,2-dimethylpropyl)cyclopent-1-ene.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene
- 1-(3-Chloro-2,2-dimethylpropyl)cyclohex-1-ene
- 1-(3-Chloro-2,2-dimethylpropyl)cyclobut-1-ene
Uniqueness
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. The presence of the chloro-substituted dimethylpropyl group on the cyclopentene ring differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.
Actividad Biológica
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through various studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound this compound has a distinct molecular structure characterized by a cyclopentene ring substituted with a chloro group and a branched alkyl chain. Its molecular formula is C9H13Cl, and it possesses both hydrophobic and polar characteristics due to the presence of the chlorinated alkyl group.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The chloro group in the structure may enhance the compound's reactivity, allowing it to interact with various enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, substituted cyclopentene derivatives have been explored as neuraminidase inhibitors, which are critical in the treatment of viral infections such as influenza . The mechanism often involves the inhibition of viral replication by blocking the neuraminidase enzyme, thus preventing the release of new viral particles from infected cells.
Antioxidant Properties
In vitro studies have demonstrated that cyclopentene derivatives possess antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant mechanism is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Potential Anti-inflammatory Effects
Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties. They could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C10H17Cl |
|---|---|
Peso molecular |
172.69 g/mol |
Nombre IUPAC |
1-(3-chloro-2,2-dimethylpropyl)cyclopentene |
InChI |
InChI=1S/C10H17Cl/c1-10(2,8-11)7-9-5-3-4-6-9/h5H,3-4,6-8H2,1-2H3 |
Clave InChI |
WQACCDAUZGFFFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CCCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















